
(2-(2-Hydroxy-3-((1-methylethyl)amino)propoxy)phenyl)carbamic acid ethyl ester
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2-(2-Hydroxy-3-((1-methylethyl)amino)propoxy)phenyl)carbamic acid ethyl ester: is a complex organic compound that features a carbamate ester functional group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (2-(2-Hydroxy-3-((1-methylethyl)amino)propoxy)phenyl)carbamic acid ethyl ester typically involves multiple steps. One common method is the nucleophilic substitution reaction where an appropriate phenol derivative reacts with an isocyanate to form the carbamate ester. The reaction conditions often require a base such as triethylamine and a solvent like dichloromethane to facilitate the reaction.
Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of catalysts and optimized reaction conditions can significantly enhance the efficiency of the synthesis process.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: This compound can undergo oxidation reactions, particularly at the hydroxyl group, leading to the formation of ketones or aldehydes.
Reduction: Reduction reactions can target the carbamate ester, potentially converting it into an amine.
Substitution: The aromatic ring can participate in electrophilic substitution reactions, introducing various substituents onto the ring.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Lithium aluminum hydride (LiAlH4) or catalytic hydrogenation.
Substitution: Halogens or nitro groups can be introduced using reagents like bromine or nitric acid under controlled conditions.
Major Products:
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of primary or secondary amines.
Substitution: Introduction of various functional groups onto the aromatic ring.
Scientific Research Applications
Chemistry: This compound is used as an intermediate in the synthesis of more complex molecules, particularly in the development of pharmaceuticals.
Biology: In biological research, it can be used to study enzyme interactions and metabolic pathways due to its structural similarity to certain biomolecules.
Industry: Used in the production of polymers and other materials due to its reactivity and functional groups.
Mechanism of Action
The mechanism by which (2-(2-Hydroxy-3-((1-methylethyl)amino)propoxy)phenyl)carbamic acid ethyl ester exerts its effects involves its interaction with specific molecular targets. The hydroxyl and carbamate groups can form hydrogen bonds and other interactions with enzymes or receptors, influencing their activity. The pathways involved may include inhibition or activation of specific enzymes, leading to various biological effects.
Comparison with Similar Compounds
2-Phenylethanol: Similar in structure but lacks the carbamate ester group.
p-Hydroxyphenylethanol: Contains a hydroxyl group on the aromatic ring but differs in the side chain structure.
4-Hydroxybenzaldehyde: Similar aromatic structure but with an aldehyde group instead of the carbamate ester.
Uniqueness: The presence of both the hydroxyl and carbamate ester groups in (2-(2-Hydroxy-3-((1-methylethyl)amino)propoxy)phenyl)carbamic acid ethyl ester makes it unique, providing a combination of reactivity and potential biological activity not found in the similar compounds listed above.
Properties
CAS No. |
83855-47-4 |
|---|---|
Molecular Formula |
C15H24N2O4 |
Molecular Weight |
296.36 g/mol |
IUPAC Name |
ethyl N-[2-[2-hydroxy-3-(propan-2-ylamino)propoxy]phenyl]carbamate |
InChI |
InChI=1S/C15H24N2O4/c1-4-20-15(19)17-13-7-5-6-8-14(13)21-10-12(18)9-16-11(2)3/h5-8,11-12,16,18H,4,9-10H2,1-3H3,(H,17,19) |
InChI Key |
GOBKGLPHMJOPGF-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)NC1=CC=CC=C1OCC(CNC(C)C)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



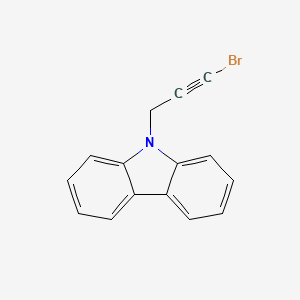
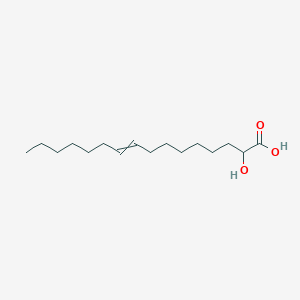
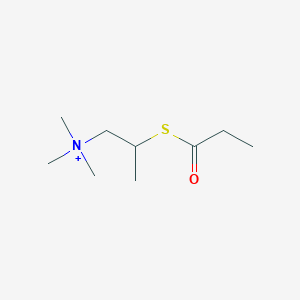
![(4aS,10bS)-2,4-Dimethyl-3,4,4a,5,6,10b-hexahydrobenzo[f]quinoline](/img/structure/B14420184.png)
![5,5,6,6-Tetramethyl-5,6-dihydrodibenzo[c,e][1,2]disiline](/img/structure/B14420200.png)
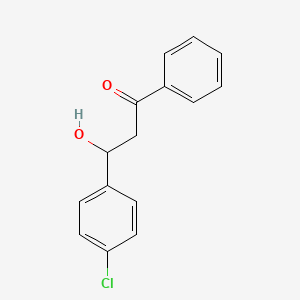
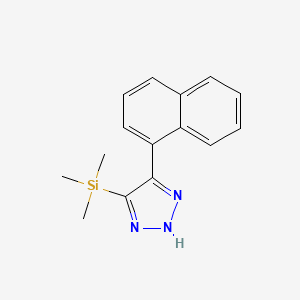

![1,1'-[2-Bromo-2-(4-methylphenyl)ethene-1,1-diyl]dibenzene](/img/structure/B14420239.png)
![6-{4-[(1H-Imidazol-1-yl)methyl]phenyl}-4,5-dihydropyridazin-3(2H)-one](/img/structure/B14420244.png)

![1,3-Dimethyloctahydrocyclopenta[b]pyrrole](/img/structure/B14420252.png)

